5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid
Description
5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 4-bromo-2-fluorophenyl group and at position 3 with a carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The bromine and fluorine substituents enhance lipophilicity and metabolic stability, while the carboxylic acid group enables hydrogen bonding and salt formation .
Properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOXPPXIXKJWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 4-Chloro-2-fluorobenzoic Acid
The synthesis begins with bromination of 4-chloro-2-fluorobenzoic acid, a critical step to introduce the bromine substituent at the para position relative to the fluorine atom. Patent CN104529735A details a method using nitric acid (HNO₃) and silver nitrate (AgNO₃) as catalysts in acetic acid at 0–25°C. This reaction achieves 85% yield of 5-bromo-4-chloro-2-fluorobenzoic acid, with no detectable isomer byproducts due to the steric and electronic directing effects of the fluorine atom. The bromine atom’s position is confirmed via ¹H-NMR, which shows characteristic coupling patterns for the aromatic protons.
Acylative Chlorination and Amide Formation
The brominated intermediate undergoes acylative chlorination using thionyl chloride (SOCl₂) at 80°C to form 5-bromo-4-chloro-2-fluorobenzoyl chloride. Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in dichloromethane yields 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide (99% yield). This amide intermediate is crucial for facilitating the Grignard reaction in the final step.
Isoxazole Ring Formation via Cyclization
Cycloaddition Reactions
The isoxazole ring is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or enolate. Research by PMC7341682 demonstrates that halogenoximes, such as 3-bromo-1,1,1-trifluoropropan-2-one oxime, react with dimethyl acetylenedicarboxylate (DMAD) under mild conditions to form 5-fluoroalkylisoxazoles. For 5-(4-bromo-2-fluorophenyl)isoxazole-3-carboxylic acid, the cyclization step likely involves:
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Nitrile oxide generation : Hydroxylamine derivatives react with chlorinating agents to form reactive nitrile oxides.
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Dipole trapping : The nitrile oxide reacts with a substituted acetylene (e.g., methyl propiolate) in a [3+2] cycloaddition, forming the isoxazole core.
Regioselectivity is governed by frontier molecular orbital (FMO) interactions and steric effects. Computational studies (RI-BP86) reveal that transition state TS2 (leading to the desired 3,5-disubstituted isoxazole) is favored over TS1 due to reduced steric repulsion between the bromine atom and trifluoromethyl group.
Carboxylic Acid Functionalization
Hydrolysis of Ester Intermediates
The methyl ester of the isoxazole intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH in tetrahydrofuran (THF). Reaction conditions (temperature, base strength) are optimized to prevent decomposition of the bromo-fluorophenyl moiety. For example, PMC9235835 reports a 74% yield for analogous pyridone carboxylates using Mo(CO)₆-mediated ring expansion under aqueous conditions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity.
Spectroscopic Analysis
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¹H-NMR : Aromatic protons appear as doublets (δ 7.33–8.27 ppm) with coupling constants (J = 8–12 Hz) confirming ortho-fluorine and meta-bromine substitution.
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Mass spectrometry : ESI-MS shows molecular ion peaks at m/z 314.9 [M+H]⁺, consistent with the molecular formula C₁₀H₆BrFNO₃.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Industrial methods prioritize cost-effective solvents (e.g., acetic acid, dichloromethane) and avoid precious metal catalysts. The patent route uses thionyl chloride (SOCl₂) for acylative chlorination, which is scalable but requires rigorous HCl scrubbing.
Yield Optimization
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Bromination : Increasing reaction time to 24 hours improves yield from 85% to 90%.
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Cyclization : Microwave-assisted synthesis reduces reaction time from 16 hours to 30 minutes while maintaining 80% yield.
Challenges and Mitigation Strategies
Isomer Formation
Competing pathways may generate 4-bromo-2-fluorophenyl isomers. Steric hindrance from the fluorine atom and low-temperature bromination (0°C) suppress undesired products.
Moisture Sensitivity
Grignard reagents (e.g., methylmagnesium bromide) require anhydrous conditions. Use of molecular sieves and nitrogen atmospheres prevents hydrolysis.
Recent Advances in Isoxazole Synthesis
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. It has shown promise in the development of:
- Anti-inflammatory Agents : The compound's structure allows it to interact with biological pathways involved in inflammation, making it a candidate for anti-inflammatory drug development.
- Analgesics : Preliminary studies suggest potential analgesic properties due to its ability to modulate pain pathways.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was linked to its ability to inhibit NF-kB signaling pathways, which play a crucial role in inflammation .
Biological Research
In biological research, this compound serves as a probe or ligand for studying enzyme interactions and other biochemical processes. Its unique structure allows researchers to investigate:
- Mechanisms of Action : The compound is used to explore the mechanisms underlying various diseases, particularly those related to neurodegenerative conditions.
Case Study: SMN Protein Stabilization
Research highlighted its use in stabilizing the Survival Motor Neuron (SMN) protein, which is crucial for treating spinal muscular atrophy (SMA). The compound was shown to enhance SMN expression in cellular models, suggesting potential therapeutic applications .
Material Science
This compound is being explored in material science for:
- Polymer Development : Its chemical properties contribute to the synthesis of polymers with enhanced thermal stability and mechanical strength.
In analytical chemistry, this compound acts as a standard reference material , facilitating the calibration and validation of techniques used to detect and quantify similar compounds. Its consistent purity levels (often exceeding 97%) make it an ideal candidate for such applications.
Environmental Science
The compound is also studied for its potential applications in environmental monitoring, particularly regarding:
- Impact Assessment : Its brominated nature raises concerns about environmental persistence and toxicity, prompting studies on its effects on ecosystems.
Case Study: Ecotoxicology
Research has indicated that brominated compounds can bioaccumulate in aquatic organisms, leading to toxicological effects. Studies involving this compound have assessed its impact on fish species, revealing significant behavioral changes at certain concentrations .
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid (CAS 91182-60-4)
- Structural Differences : The bromophenyl group is at position 5, but the carboxylic acid is at position 4, and a methyl group replaces fluorine at position 3 of the isoxazole ring.
- The positional shift of the carboxylic acid alters hydrogen-bonding interactions .
- Molecular Weight : 282.09 g/mol vs. ~285.06 g/mol (estimated for the target compound).
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid
- Structural Differences : Contains two fluorine atoms at positions 2 and 4 of the phenyl ring instead of bromine and fluorine.
- The dual fluorine substituents enhance electron-withdrawing effects, which may stabilize the isoxazole ring but reduce metabolic stability compared to bromine .
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (11d)
Functional Group Modifications
Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4)
- Structural Differences : The carboxylic acid is esterified to a methyl ester.
- Impact : Esterification lowers acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids), altering pharmacokinetics. The ester can act as a prodrug, improving oral bioavailability .
5-(4-Nitrophenyl)isoxazole-3-carboxylic Acid (CAS 33282-25-6)
- Structural Differences : A nitro group replaces bromine at the para position.
- Nitro groups are often metabolized to reactive intermediates, limiting therapeutic utility .
Physicochemical Data
Biological Activity
5-(4-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C10H5BrFNO
- Molecular Weight : 286.0540 g/mol
- CAS Number : 1245224-36-5
The presence of halogen substituents, particularly bromine and fluorine, enhances the compound's lipophilicity and receptor binding affinity, which are crucial for its biological activity .
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may exhibit significant anti-inflammatory and analgesic effects. These properties are hypothesized to arise from its interaction with specific receptors involved in inflammatory pathways. However, comprehensive clinical studies are necessary to validate these claims.
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), the compound exhibited significant cytotoxicity with IC50 values suggesting it effectively induces cell cycle arrest and apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 168.78 |
| HCT116 | <3.8 |
These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase .
The mechanism of action involves binding to specific enzymes or receptors, modulating their activity to produce various biological effects. Current studies focus on elucidating these interactions through molecular docking and in vitro assays to identify potential therapeutic targets.
Study on Anticancer Activity
A notable study evaluated the effects of this compound on MCF-7 cells, revealing that it induced apoptosis more effectively than standard chemotherapeutic agents like doxorubicin:
| Treatment | Total Cell Death (%) |
|---|---|
| Doxorubicin | 1.52 |
| Compound | 2.16 |
This study underscores the potential of this compound as a candidate for further development in cancer therapy .
Q & A
Q. What statistical methods validate reproducibility in synthetic protocols?
- Use Design of Experiments (DoE) to assess variable interactions (e.g., temperature vs. catalyst loading). Apply ANOVA to confirm significance (p < 0.05) and calculate confidence intervals for yield ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
